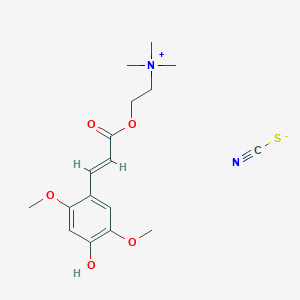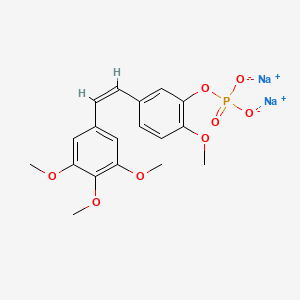![molecular formula C25H34N6O8S2 B11934354 methanesulfonic acid;N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine](/img/structure/B11934354.png)
methanesulfonic acid;N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido metanosulfónico;N-[(Z)-(3-metilfenil)metilidenamino]-6-morfolin-4-il-2-(2-piridin-2-iletoxi)pirimidin-4-amina es un compuesto orgánico complejo que combina las propiedades del ácido metanosulfónico con un derivado de pirimidina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido metanosulfónico;N-[(Z)-(3-metilfenil)metilidenamino]-6-morfolin-4-il-2-(2-piridin-2-iletoxi)pirimidin-4-amina involucra múltiples pasos. Un método común incluye los siguientes pasos:
Formación del Núcleo de Pirimidina: El núcleo de pirimidina se puede sintetizar mediante una reacción de condensación entre un aldehído adecuado y un derivado de guanidina.
Introducción del Fragmento de Piridina: El fragmento de piridina se introduce a través de una reacción de sustitución nucleofílica, donde un derivado de piridina reacciona con el núcleo de pirimidina.
Unión del Anillo de Morfolina: El anillo de morfolina se une mediante una reacción de sustitución nucleofílica, donde un derivado de morfolina reacciona con el núcleo de pirimidina.
Formación del Fragmento de Ácido Metanosulfónico: El fragmento de ácido metanosulfónico se introduce mediante una reacción de sulfonación, donde el ácido metanosulfónico reacciona con el núcleo de pirimidina.
Métodos de Producción Industrial
La producción industrial de este compuesto generalmente involucra la síntesis a gran escala utilizando reactores automatizados. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. Las condiciones comunes incluyen temperaturas elevadas, pH controlado y el uso de catalizadores para acelerar las reacciones.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, donde el fragmento de ácido metanosulfónico se oxida para formar derivados de ácido sulfónico.
Reducción: El compuesto puede sufrir reacciones de reducción, donde el núcleo de pirimidina se reduce para formar derivados de dihidropirimidina.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los fragmentos de piridina o morfolina son reemplazados por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio. Las reacciones generalmente se llevan a cabo a temperaturas elevadas y en presencia de un catalizador.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de litio y aluminio. Las reacciones generalmente se llevan a cabo a bajas temperaturas y en una atmósfera inerte.
Sustitución: Los reactivos comunes incluyen compuestos halogenados y nucleófilos. Las reacciones generalmente se llevan a cabo a temperatura ambiente y en presencia de una base.
Productos Principales
Oxidación: Derivados de ácido sulfónico.
Reducción: Derivados de dihidropirimidina.
Sustitución: Varios derivados de pirimidina sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como reactivo en varias reacciones de síntesis orgánica. Es particularmente útil en la síntesis de moléculas orgánicas complejas debido a sus múltiples grupos funcionales.
Biología
En biología, este compuesto se utiliza como una sonda para estudiar las interacciones entre proteínas y ácidos nucleicos. Su estructura única le permite unirse a sitios específicos en proteínas y ácidos nucleicos, lo que lo convierte en una herramienta valiosa en la investigación bioquímica.
Medicina
En medicina, este compuesto se está investigando por su potencial como agente terapéutico. Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un candidato prometedor para el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria
En la industria, este compuesto se utiliza como catalizador en varios procesos químicos. Su fuerte acidez y estabilidad lo convierten en un catalizador ideal para reacciones como la esterificación y la alquilación.
Mecanismo De Acción
El mecanismo de acción del ácido metanosulfónico;N-[(Z)-(3-metilfenil)metilidenamino]-6-morfolin-4-il-2-(2-piridin-2-iletoxi)pirimidin-4-amina involucra su interacción con objetivos moleculares específicos. El compuesto se une a sitios específicos en proteínas y ácidos nucleicos, alterando su estructura y función. Esta interacción puede conducir a la inhibición de la actividad enzimática, la interrupción de las interacciones proteína-proteína y la modulación de la expresión génica.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido Metanosulfónico: Un ácido orgánico fuerte que se utiliza en varios procesos químicos.
Derivados de Pirimidina: Compuestos con un núcleo de pirimidina, que se utilizan en la síntesis de productos farmacéuticos y agroquímicos.
Derivados de Morfolina: Compuestos con un anillo de morfolina, que se utilizan como disolventes e intermediarios en la síntesis orgánica.
Unicidad
El ácido metanosulfónico;N-[(Z)-(3-metilfenil)metilidenamino]-6-morfolin-4-il-2-(2-piridin-2-iletoxi)pirimidin-4-amina es único debido a su combinación de múltiples grupos funcionales. Esta estructura única le permite participar en una amplia gama de reacciones químicas e interactuar con varios objetivos moleculares, lo que lo convierte en un compuesto versátil en la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C25H34N6O8S2 |
|---|---|
Peso molecular |
610.7 g/mol |
Nombre IUPAC |
methanesulfonic acid;N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C23H26N6O2.2CH4O3S/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20;2*1-5(2,3)4/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28);2*1H3,(H,2,3,4)/b25-17-;; |
Clave InChI |
GAJWNIKZLYZYSY-AXTYYQCESA-N |
SMILES isomérico |
CC1=CC(=CC=C1)/C=N\NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O |
SMILES canónico |
CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
![(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11934284.png)
![3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B11934297.png)
![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)



![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)


![(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one](/img/structure/B11934353.png)
![7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B11934364.png)
